molecular formula C8H9Cl2NO2 B11927831 Methyl 4-amino-3-chlorobenzoate hydrochloride CAS No. 1251923-61-1

Methyl 4-amino-3-chlorobenzoate hydrochloride

Cat. No.: B11927831
CAS No.: 1251923-61-1
M. Wt: 222.07 g/mol
InChI Key: ZIQRONBGKJWSKA-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-chlorobenzoate hydrochloride is an organic compound with the molecular formula C8H8ClNO2·HCl. It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the aromatic ring is substituted with an amino group at the 4-position and a chlorine atom at the 3-position. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-3-chlorobenzoate hydrochloride can be synthesized through several methods. One common route involves the esterification of 4-amino-3-chlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester. The resulting methyl 4-amino-3-chlorobenzoate is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the use of continuous flow reactors can enhance efficiency. The final product is purified through recrystallization or other suitable methods to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-chlorobenzoate hydrochloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide or hydrochloric acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or amines, typically under reflux conditions.

    Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents like sodium borohydride.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid, often under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 4-amino-3-hydroxybenzoate or 4-amino-3-aminobenzoate.

    Reduction: 4-amino-3-chlorobenzoic acid or its derivatives.

    Ester Hydrolysis: 4-amino-3-chlorobenzoic acid.

Scientific Research Applications

Methyl 4-amino-3-chlorobenzoate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-amino-3-chlorobenzoate hydrochloride involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 4-amino-3-chlorobenzoate hydrochloride can be compared with other similar compounds, such as:

    Methyl 4-amino-3-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a chlorine atom.

    Methyl 4-amino-3-bromobenzoate: Similar structure but with a bromine atom instead of a chlorine atom.

    Methyl 4-amino-3-nitrobenzoate: Similar structure but with a nitro group instead of a chlorine atom.

Uniqueness

The presence of the chlorine atom in this compound imparts unique chemical properties, such as increased reactivity towards nucleophiles and specific biological activities. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

1251923-61-1

Molecular Formula

C8H9Cl2NO2

Molecular Weight

222.07 g/mol

IUPAC Name

methyl 4-amino-3-chlorobenzoate;hydrochloride

InChI

InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)5-2-3-7(10)6(9)4-5;/h2-4H,10H2,1H3;1H

InChI Key

ZIQRONBGKJWSKA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)Cl.Cl

Origin of Product

United States

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